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molecular formula C9H11NO3S B3272010 N-(2-oxo-2-phenylethyl)methanesulfonamide CAS No. 56062-81-8

N-(2-oxo-2-phenylethyl)methanesulfonamide

Cat. No. B3272010
M. Wt: 213.26 g/mol
InChI Key: MLZXNAIRHOPDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071621B2

Procedure details

To a solution of 2-amino-1-phenylethanonehydrochloride (1a) (1715 mg, 10 mmol) in DMF (20 mL) was added TEA (2.8 mL, 20 mmol). Upon cooling under ice-water bath, methylsulfonyl chloride (0.77 mL, 10 mmol) was added slowly and the reaction mixture stirred at RT for 12 h. The mixture was partitioned between dichloromethane and brine, dried over sodium sulfate and then concentrated in vacuo to give the title compound (2100 mg, 98%) as an off white solid. MS APCI, m/z=214 (M+1). LCMS: 1.19 min.
Quantity
1715 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH3:12][S:13](Cl)(=[O:15])=[O:14]>CN(C=O)C>[O:5]=[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][NH:2][S:13]([CH3:12])(=[O:15])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
1715 mg
Type
reactant
Smiles
Cl.NCC(=O)C1=CC=CC=C1
Name
TEA
Quantity
2.8 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling under ice-water bath
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between dichloromethane and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O=C(CNS(=O)(=O)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2100 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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